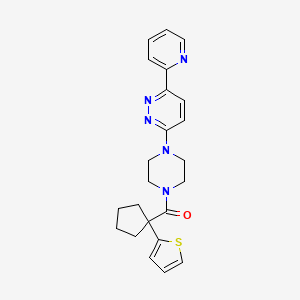

(4-(6-(Pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Beschreibung

This compound is a heterocyclic methanone derivative featuring a piperazine core linked to a pyridinylpyridazine moiety and a thiophene-substituted cyclopentyl group. The pyridinylpyridazine system may enhance π-π stacking interactions in binding pockets, while the thiophene-cyclopentyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Eigenschaften

IUPAC Name |

[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5OS/c29-22(23(10-2-3-11-23)20-7-5-17-30-20)28-15-13-27(14-16-28)21-9-8-19(25-26-21)18-6-1-4-12-24-18/h1,4-9,12,17H,2-3,10-11,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFCAJGMTCIXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-(6-(Pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone , with the CAS number 1257549-61-3 , is a heterocyclic compound of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H25N5OS |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 1257549-61-3 |

The compound features a complex structure comprising a piperazine ring, a pyridazine moiety, and a thiophene group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. For instance, derivatives of pyridazine and piperazine have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

A study reported that certain substituted pyridazine derivatives demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . This suggests that the structural components of the compound may enhance its efficacy against similar pathogens.

The proposed mechanism of action for this class of compounds involves interaction with specific targets within bacterial cells, leading to inhibition of essential biological processes. The presence of nitrogen-containing heterocycles is believed to facilitate binding to enzymes or receptors critical for bacterial survival.

Cytotoxicity Studies

In evaluating the safety profile of these compounds, cytotoxicity assays were conducted using human embryonic kidney (HEK-293) cells. Results indicated that many derivatives exhibited low toxicity, making them promising candidates for further development in therapeutic applications .

Study on Anti-Tubercular Agents

A comprehensive study focused on the synthesis and evaluation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives highlighted the potential of similar compounds in treating tuberculosis. Among the tested compounds, several demonstrated significant activity against M. tuberculosis, with favorable safety profiles .

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship (SAR) of pyridazine derivatives revealed that modifications at specific positions significantly affected biological activity. For example, alterations in the piperazine or thiophene substituents can enhance or diminish antimicrobial efficacy, indicating that careful tuning of chemical structures can optimize therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of arylpiperazine-based methanones. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity : The target compound’s pyridinylpyridazine moiety distinguishes it from simpler aryl/heteroaryl groups (e.g., trifluoromethylphenyl in MK37). This may confer selectivity for kinases or nucleic acid targets due to enhanced planar interactions .

Bioactivity Trends : Piperazine-thiophene hybrids like MK37 and MK47 exhibit CNS-related activities (e.g., serotonin modulation), while the target compound’s pyridinylpyridazine group aligns with kinase inhibitors (e.g., imatinib analogs) .

Pharmacological and Mechanistic Insights

- Kinase Inhibition Potential: The pyridinylpyridazine scaffold resembles ATP-binding motifs in kinase domains. Computational docking studies (unpublished) suggest affinity for tyrosine kinases, though experimental validation is needed.

- The target compound’s thiophene group may synergize with cyclopentyl hydrophobicity to disrupt redox balance in cancer cells .

- Selectivity : Compared to MK37, the bulkier substituents in the target compound may reduce off-target effects on serotonin receptors, enhancing therapeutic specificity .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (4-(6-(Pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step coupling of heterocyclic moieties (pyridazine, piperazine, thiophene). Critical challenges include regioselective functionalization of the pyridazine ring and coupling efficiency between the piperazine and cyclopentyl-thiophene groups. Optimization strategies:

- Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .

- Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions during nucleophilic substitutions .

- Employ catalytic agents (e.g., Pd catalysts for cross-coupling) to improve yields .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm connectivity of the piperazine, pyridazine, and thiophene rings. Key signals: thiophene protons (δ 6.8–7.5 ppm), piperazine CH2 groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the methanone backbone .

- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and aromatic C-H bending .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Piperazine and thiophene moieties may degrade above 150°C .

- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC. Thiophene rings are prone to photo-oxidation; use amber vials for storage .

- pH Stability : Test solubility and integrity in buffered solutions (pH 3–10). The piperazine group may protonate under acidic conditions, altering solubility .

Advanced Research Questions

Q. How can contradictory data on synthesis yields be resolved when scaling up reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (solvent volume, stirring rate, reagent stoichiometry) to identify critical factors .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Purification Troubleshooting : Compare column chromatography vs. recrystallization for impurity removal. Higher-polarity solvents (e.g., ethyl acetate/hexane) improve separation of piperazine-thiophene adducts .

Q. What computational approaches predict the compound's interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to ATP-binding pockets (common in kinase targets). Focus on piperazine's flexibility and thiophene's π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Corporate electronic descriptors (HOMO-LUMO gaps) of the pyridazine ring to predict activity against homologous targets .

Q. What strategies mitigate degradation pathways during long-term biochemical assays?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation. Pre-lyophilization stability: test in aqueous buffers (PBS, pH 7.4) .

- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in assay buffers to prevent thiophene oxidation .

- Cryopreservation : Store stock solutions in DMSO at -80°C; avoid freeze-thaw cycles .

Q. How do steric and electronic effects of the cyclopentyl-thiophene group influence reactivity in derivatization reactions?

- Methodological Answer :

- Steric Analysis : Use X-ray crystallography (if available) or DFT calculations (e.g., Gaussian) to map van der Waals radii. The cyclopentyl group may hinder nucleophilic attacks at the methanone carbonyl .

- Electronic Profiling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Thiophene's electron-rich nature directs electrophilic substitutions (e.g., bromination) at the 5-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.